Cas no 1803802-86-9 (2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole)
2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole
- 2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzoxazole
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- Inchi: 1S/C9H5BrF3NO/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2
- InChI Key: OKUQSAYCOWYKPT-UHFFFAOYSA-N
- SMILES: BrCC1=NC2C=C(C(F)(F)F)C=CC=2O1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 236
- XLogP3: 3.2
- Topological Polar Surface Area: 26
2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081000475-250mg |
2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole |
1803802-86-9 | 98% | 250mg |
$4,829.15 | 2022-04-02 | |
| Alichem | A081000475-500mg |
2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole |
1803802-86-9 | 98% | 500mg |
$7,985.30 | 2022-04-02 | |
| Alichem | A081000475-1g |
2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole |
1803802-86-9 | 98% | 1g |
$11,966.35 | 2022-04-02 |
2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole
Professional Introduction to 2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole (CAS No. 1803802-86-9)
2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole, identified by the Chemical Abstracts Service Number (CAS No.) 1803802-86-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzo[d]oxazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both a bromomethyl group and a trifluoromethyl substituent in its molecular framework endows it with unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The bromomethyl functional group (–CH₂Br) is highly reactive and serves as a versatile handle for further chemical modifications, such as nucleophilic substitution reactions, allowing for the introduction of diverse side chains or functional groups. Concurrently, the trifluoromethyl group (–CF₃) is renowned for its ability to modulate pharmacokinetic and pharmacodynamic properties of drug candidates, including improving metabolic stability, lipophilicity, and binding affinity to biological targets. These features make 2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole a compelling building block for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been a surge in research focused on benzo[d]oxazole derivatives due to their demonstrated efficacy across multiple therapeutic areas. Studies have highlighted the potential of this scaffold in addressing neurological disorders, infectious diseases, and cancer. The structural motif of benzo[d]oxazole is frequently incorporated into molecules designed to interact with specific biological pathways, leveraging its ability to penetrate biological membranes and engage with target proteins or enzymes.
The introduction of the trifluoromethyl group into the benzo[d]oxazole core has been particularly well-studied for its impact on drug-like properties. This substituent enhances the molecule's interaction with biological targets by increasing its lipophilicity while maintaining metabolic stability. Such attributes are critical for achieving optimal pharmacological activity and minimizing side effects. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence electronic distributions within the molecule, affecting reactivity and binding interactions.
Meanwhile, the bromomethyl functionality provides a direct route for constructing more complex molecular architectures. This reactive site can be selectively transformed into other functional groups through various synthetic methodologies, including etherification, esterification, or coupling reactions with amines or thiols. Such transformations are pivotal in generating libraries of compounds for high-throughput screening (HTS) or structure-activity relationship (SAR) studies.
Recent advancements in synthetic chemistry have enabled more efficient and scalable preparations of 2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole, facilitating its broader adoption in industrial and academic research settings. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents with high precision, expanding the compound's utility in drug discovery campaigns.
The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are often challenging to modulate with traditional drug classes. Benzo[d]oxazole derivatives have emerged as promising candidates due to their ability to mimic natural ligands and disrupt aberrant protein interactions involved in diseases such as cancer and inflammation. The combination of the bromomethyl and trifluoromethyl groups in 2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole enhances its potential as a scaffold for designing PPI modulators.
In addition to its role in inhibitor design, this compound has been explored as a precursor for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, making them attractive therapeutic targets. By incorporating structural elements derived from 2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole, researchers aim to create molecules that selectively inhibit aberrant kinase activity while minimizing off-target effects.
The versatility of this compound is further underscored by its application in material science and agrochemical research. The benzo[d]oxazole core is a common feature in dyes, polymers, and specialty chemicals due to its stability and ability to absorb light across different wavelengths. The presence of halogenated substituents like bromine and fluorine enhances these properties, making derivatives of this type valuable in optoelectronic materials and crop protection agents.
As computational methods advance, virtual screening techniques are increasingly employed to identify promising candidates derived from scaffolds like 2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole. High-throughput docking simulations allow researchers to predict binding affinities and optimize molecular structures before experimental validation. This computational approach accelerates the drug discovery process by rapidly narrowing down large compound libraries into a smaller set of lead candidates.
Ethical considerations also play a significant role in modern drug development. Researchers are mindful of environmental impact and synthetic efficiency when designing new molecules. The synthesis of intermediates such as 2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole must balance reactivity with sustainability, favoring processes that minimize waste generation and hazardous byproducts.
The future prospects for this compound remain bright as new synthetic methodologies continue to emerge alongside discoveries about its biological activity. Ongoing research aims to expand its utility by exploring novel derivatives or employing it in interdisciplinary applications where benzo[d]oxazole-based molecules exhibit unique advantages.
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